2,6,8-Trichloro-7-methylpurine
Overview
Description
2,6,8-Trichloro-7-methylpurine is a chlorinated purine derivative. Purines are a group of heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. The presence of chlorine atoms and a methyl group in this compound makes it a compound of interest in various chemical and biological research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6,8-Trichloro-7-methylpurine can be synthesized through the chlorination of 7-methylpurine. The process typically involves the use of chlorine gas in the presence of a solvent such as phosphorus oxychloride. The reaction is carried out at elevated temperatures to ensure complete chlorination at the 2, 6, and 8 positions of the purine ring .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process involves careful control of temperature, chlorine gas flow rate, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2,6,8-Trichloro-7-methylpurine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: The major products are derivatives where the chlorine atoms are replaced by the nucleophiles.
Oxidation and Reduction: The products depend on the specific reagents and conditions used but can include various oxidized or reduced forms of the original compound.
Scientific Research Applications
2,6,8-Trichloro-7-methylpurine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential interactions with biological molecules, including nucleic acids and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of antiviral and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2,6,8-Trichloro-7-methylpurine involves its interaction with molecular targets such as enzymes and nucleic acids. The chlorine atoms and the methyl group can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-7-methylpurine: Lacks one chlorine atom compared to 2,6,8-Trichloro-7-methylpurine.
2,8-Dichloro-3,7-dimethylhypoxanthine: Contains additional methyl groups and different chlorine substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three chlorine atoms and a methyl group makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
2,6,8-trichloro-7-methylpurine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3N4/c1-13-2-3(7)10-5(8)11-4(2)12-6(13)9/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMASKSWPRALKCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C(N=C2Cl)Cl)N=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30290750 | |
Record name | 2,6,8-trichloro-7-methylpurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30290750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16404-16-3 | |
Record name | NSC70891 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70891 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6,8-trichloro-7-methylpurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30290750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6,8-trichloro-7-methyl-7H-purine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 2,6,8-Trichloro-7-methylpurine be utilized in the synthesis of potentially therapeutic molecules?
A1: this compound serves as a valuable starting material for synthesizing modified purine nucleosides with potential biological activity. Its structure allows for sequential nucleophilic substitution reactions at the 2-, 6-, and 8- positions, enabling the introduction of various substituents. [] This property is exploited to synthesize 7,8-dihydro-7-methyl-8-thioxoguanosine, an analog of the naturally occurring guanosine, exhibiting broad-spectrum antiviral activity. []
Q2: What is the significance of the sequential nucleophilic substitution reactions in this context?
A2: The sequential nucleophilic substitution on this compound is crucial for two reasons. First, it allows for the controlled introduction of specific functional groups at desired positions on the purine ring. [] This control is vital for building molecules with tailored properties. Second, this strategy facilitates the synthesis of diverse cyclic peptidomimetics. These molecules mimic the structure and function of naturally occurring peptides and hold potential as therapeutic agents. [] By utilizing this approach, researchers can synthesize a library of compounds with varying ring sizes and backbone compositions, facilitating the exploration of structure-activity relationships and the identification of promising drug candidates.
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